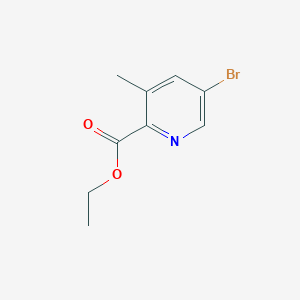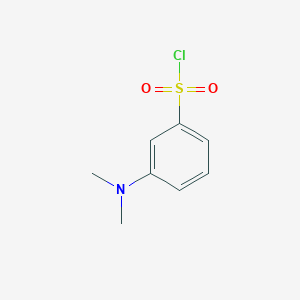![molecular formula C11H9BrF3NO B1525396 3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one CAS No. 1306606-97-2](/img/structure/B1525396.png)
3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one
Descripción general
Descripción
“3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one” is a chemical compound with the CAS Number: 1306606-97-2. It has a molecular weight of 308.1 . The IUPAC name for this compound is 3-bromo-1-[4-(trifluoromethyl)phenyl]-2-pyrrolidinone .
Molecular Structure Analysis
The InChI code for “3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one” is 1S/C11H9BrF3NO/c12-9-5-6-16(10(9)17)8-3-1-7(2-4-8)11(13,14)15/h1-4,9H,5-6H2 .Physical And Chemical Properties Analysis
The compound has a molecular weight of 308.1 . More specific physical and chemical properties are not available in the current data.Aplicaciones Científicas De Investigación
Catalytic Processes
3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one serves as an intermediate in catalytic processes. For instance, it participates in efficient room temperature copper(I) mediated radical cyclisations to furnish regioisomeric mixtures of unsaturated pyrrolidinones. This highlights its utility in creating complex molecular structures through catalytic transformations (Clark et al., 1999).
Synthesis of Biologically Active Compounds
This compound is crucial in the synthesis of various biologically active compounds. A study elaborates on synthesizing an important intermediate for numerous biologically active compounds, showcasing its versatility in pharmaceutical research (Wang et al., 2016).
Materials Science
In materials science, 3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one contributes to the development of new materials with unique properties. For example, its derivatives have been studied for their photophysical properties and theoretical aspects in the context of rhenium(I) carbonyl complexes, offering insights into their potential applications in optoelectronics and luminescent materials (Si et al., 2009).
Advanced Organic Synthesis
It is also utilized in advanced organic synthesis techniques, such as in the synthesis of pyrroles and pyrrolidines with potential pharmaceutical applications. This highlights its role in expanding the toolbox for synthetic chemists working on novel drug development (Muchowski & Naef, 1984).
Spectroscopy and Computational Studies
Moreover, spectroscopic and computational studies on derivatives of 3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one have provided valuable insights into their electronic structure and potential interactions with biological macromolecules, underscoring their significance in both theoretical and applied chemistry (Vural & Kara, 2017).
Safety And Hazards
Propiedades
IUPAC Name |
3-bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrF3NO/c12-9-5-6-16(10(9)17)8-3-1-7(2-4-8)11(13,14)15/h1-4,9H,5-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDGKNDAVWMBID-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)C1Br)C2=CC=C(C=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




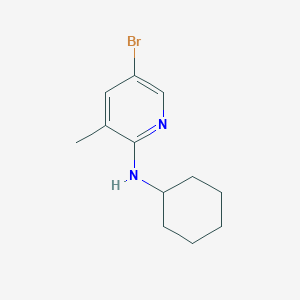
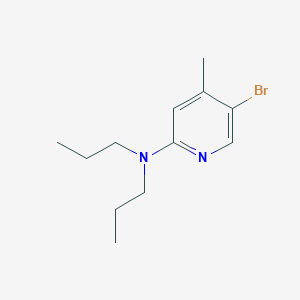
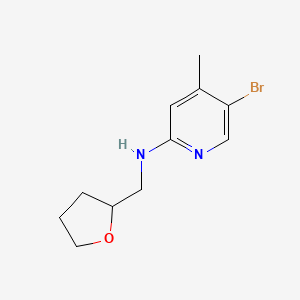
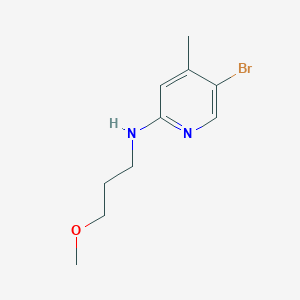
![3-amino-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid](/img/structure/B1525319.png)
![3-amino-1H-pyrrolo[3,2-b]pyridine-6-carbonitrile](/img/structure/B1525320.png)
![3-bromo-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525322.png)
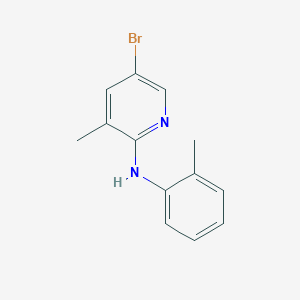
![3-Bromo-6-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525324.png)
![3-bromo-6-methyl-1H-pyrrolo[3,2-c]pyridine](/img/structure/B1525325.png)
![5-Bromo-6-methoxy-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1525326.png)
